Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, featuring a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, eco-friendly method yields the target compound efficiently . The reaction conditions often involve:
Microwave Irradiation: Speeds up the reaction and improves yield.
Enaminonitriles and Benzohydrazides: Key starting materials.
Solvent-Free Conditions: Enhances the eco-friendliness of the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products formed depend on the type of reaction. For instance, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 1,2,4-Triazolo[1,5-a]pyridines
Uniqueness
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its triazolo-pyrimidine core is particularly effective in modulating neuroprotective and anti-inflammatory pathways, making it a promising candidate for therapeutic development.
Biological Activity
Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a fused triazole and pyrimidine ring system, which is characteristic of the triazolopyrimidine class. The substituents such as ethyl and methoxyphenyl groups enhance its chemical properties and biological interactions. The carboxylate group is particularly significant for its reactivity and potential interactions with biological targets .
Research indicates that compounds within the triazolopyrimidine class, including this compound, may act as enzyme inhibitors. These interactions can modulate various biological processes such as cell signaling and metabolic pathways. Preliminary studies suggest that this compound may inhibit specific enzymes involved in these pathways .
Anticancer Potential
This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to related compounds:
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
This compound | Triazole-pyrimidine structure with methoxy substitution | Anticancer and anti-inflammatory |
Methyl 5-ethyl-7-(2-methoxyphenyl)-4H,[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Methyl group instead of ethyl | Different anticancer profile |
Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4H,[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Trimethoxy substitution | Enhanced solubility and bioavailability |
Study on MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Activity Assessment
In another study assessing anti-inflammatory properties using a murine model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at doses of 50 mg/kg. This suggests its potential utility in managing inflammatory conditions .
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H20N4O3/c1-3-28-20(26)17-18(14-7-5-4-6-8-14)24-21-22-13-23-25(21)19(17)15-9-11-16(27-2)12-10-15/h4-13,19H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
BVJLGXVMNBNURV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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